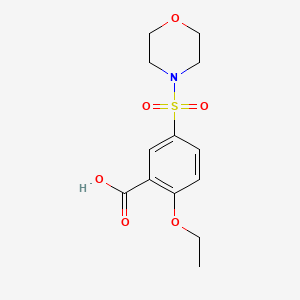

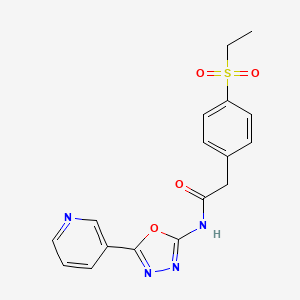

![molecular formula C20H15ClN4O4S B2923767 4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone CAS No. 691868-58-3](/img/structure/B2923767.png)

4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that have attracted chemists due to their biological and pharmacological importance . They are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the use of precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The reaction often involves condensation, cyclization, and methylation .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines often involve condensation, cyclization, and methylation .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Compounds with complex structures, including pyrazolo[1,5-a]pyrimidines, are often synthesized through reactions involving active methylenes, leading to a variety of heterocyclic compounds. For instance, Shibuya et al. (1984) demonstrated the synthesis of heterocycles such as 4-hydroxy and 4-mercaptopyrimidine derivatives through the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes, showcasing the versatility of such reactions in creating complex structures (Shibuya, 1984).

Biological Activity and Pharmacological Potential

Lu Jiu-fu et al. (2015) synthesized and analyzed the crystal structure of a compound structurally related to pyrazolo[1,5-a]pyrimidines, revealing moderate anticancer activity. This underscores the pharmacological potential of such compounds, where the structural features play a significant role in their biological activities (Lu Jiu-fu et al., 2015).

Advanced Materials and Polymer Science

The synthesis of thermally stable aromatic polymers incorporating elements of the pyrimidine structure has been reported by Huei-Hsiung Wang and Shu-Ping Wu (2003). They detailed the creation of aromatic poly(imide amide benzimidazole) copolymers, indicating the utility of such compounds in developing materials with specific thermal and chemical resistance properties (Huei-Hsiung Wang & Shu-Ping Wu, 2003).

Mecanismo De Acción

Target of Action

Similar compounds, such as 2-(1-(2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol, have been shown to bind to 5ht2 receptors and alkoxycarbonylamino groups in membranes from rat brain . These targets play crucial roles in neurotransmission and cellular signaling.

Mode of Action

It can be inferred from related compounds that it may act as an orthosteric agonist . This means it binds to the same site as the endogenous ligand and mimics its effect, leading to changes in cellular activity.

Biochemical Pathways

Given its potential interaction with 5ht2 receptors, it may influence serotonin signaling pathways . These pathways are involved in a variety of physiological processes, including mood regulation, gastrointestinal motility, and cardiovascular function.

Result of Action

Related compounds have been shown to have significant effects on rat brain concentration response curves , suggesting that this compound may also influence neuronal activity.

Direcciones Futuras

Propiedades

IUPAC Name |

7-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O4S/c1-13-10-20-22-9-8-18(24(20)23-13)14-2-7-19(25(26)27)15(11-14)12-30(28,29)17-5-3-16(21)4-6-17/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLJUFGJLNMXJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-methylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2923691.png)

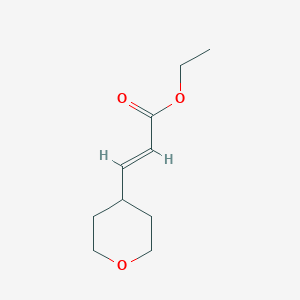

![N-[[2-(Dimethylsulfamoyl)-6-fluorophenyl]methyl]but-2-ynamide](/img/structure/B2923694.png)

![(E)-8-benzyl-3-(but-2-en-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923696.png)

![2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2923698.png)

![(3Z)-3-[2-(5-bromothiophen-2-yl)-2-oxoethylidene]-7-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B2923701.png)

![N-(5-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2923702.png)

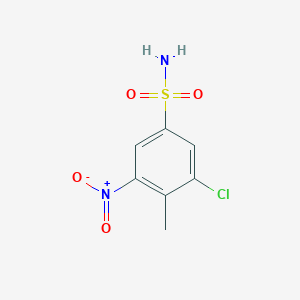

![2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2923706.png)